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Cat. No.: B8104224 Get Quote

1. Introduction

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional, branched polyethylene glycol

(PEG) linker designed for advanced applications in drug delivery and bioconjugation. Its unique

structure offers a versatile platform for the development of sophisticated therapeutic systems.

The molecule features a central nitrogen atom, from which three PEG chains extend:

One short PEG chain (PEG3) terminated with a primary amine (-NH2): This primary amine

serves as a reactive handle for conjugation to targeting moieties, drugs, or nanoparticles.

Two longer PEG chains (PEG4) terminated with tert-butyloxycarbonyl (Boc) protected

amines: The Boc protecting groups allow for controlled, stepwise chemical modifications.

Their removal under acidic conditions unmasks two additional primary amines, enabling

further functionalization.

This trifunctional nature allows for the creation of complex, multi-component drug delivery

vehicles with precise control over their architecture and functionality.

2. Key Advantages in Targeted Drug Delivery

The structural characteristics of N-(Amino-PEG3)-N-bis(PEG4-Boc) provide several

advantages:
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Enhanced Biocompatibility and Stealth Properties: The PEG chains create a hydrophilic

shield around the drug or nanoparticle, which can reduce recognition by the

reticuloendothelial system (RES), leading to prolonged circulation times in the bloodstream

and reduced immunogenicity.

Versatile Conjugation Chemistry: The primary amine allows for straightforward conjugation to

a wide range of molecules, including proteins, antibodies, peptides (e.g., RGD for tumor

targeting), and small molecule drugs, typically through amide bond formation.

Controlled Multi-Functionality: The Boc-protected amines offer the potential for orthogonal

chemistry. After conjugating a targeting ligand to the primary amine, the Boc groups can be

removed to attach other molecules, such as imaging agents or additional therapeutic

payloads.

Improved Solubility: The hydrophilic nature of the PEG chains can significantly improve the

aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

Platform for Dendritic Architectures: This molecule can serve as a building block for creating

dendritic or branched polymer-drug conjugates, which can enhance drug loading and

optimize pharmacokinetic properties.

3. Applications in Drug Delivery Systems

N-(Amino-PEG3)-N-bis(PEG4-Boc) and similar branched PEG linkers are instrumental in the

design of various targeted drug delivery platforms:

Targeted Nanoparticle Formulation: The linker can be incorporated into the surface of

nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles). The primary

amine is used to attach a targeting ligand that directs the nanoparticle to specific cells or

tissues. The branched PEG structure provides a dense "stealth" layer.

Antibody-Drug Conjugates (ADCs): While traditional ADCs use linkers attached to native

amino acid residues, branched PEG linkers can be used to increase the drug-to-antibody

ratio (DAR) in a controlled manner and improve the overall pharmacokinetic profile of the

conjugate.
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Self-Assembling Prodrugs: By conjugating hydrophobic drugs to the different arms of the

PEG linker, it is possible to create amphiphilic molecules that self-assemble into micelles or

nanoparticles in an aqueous environment, encapsulating the drug until it reaches its target.

4. Quantitative Data Summary

The following tables summarize typical quantitative data obtained when using branched PEG

linkers, like N-(Amino-PEG3)-N-bis(PEG4-Boc), in the formulation of targeted nanoparticles.

The data is representative of what is found in the literature for similar systems.

Table 1: Physicochemical Properties of Targeted Nanoparticles

Parameter
Untargeted
Nanoparticles

Targeted
Nanoparticles (with
Linker)

Typical
Range/Value

Hydrodynamic

Diameter (nm)
100 - 120 110 - 140

Increase due to
ligand conjugation

Polydispersity Index

(PDI)
< 0.2 < 0.2

Indicates a narrow

size distribution

Zeta Potential (mV) -15 to -25 -10 to -20
Change indicates

surface modification

Drug Loading Content

(%)
5 - 10 5 - 10

Generally unaffected

by surface ligand

| Encapsulation Efficiency (%) | > 90 | > 90 | High efficiency is desirable |

Table 2: In Vitro Performance of Targeted Nanoparticles
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Parameter
Untargeted
Nanoparticles

Targeted
Nanoparticles (with
Linker)

Method

Cellular Uptake

(Target Cells)
Baseline (1x) 2x - 5x higher

Flow Cytometry /
Confocal
Microscopy

Cellular Uptake (Non-

Target Cells)
Baseline (1x) ~1x

Flow Cytometry /

Confocal Microscopy

IC50 (Target Cells) 500 nM 100 nM
MTT / CellTiter-Glo

Assay

| IC50 (Non-Target Cells) | 480 nM | 450 nM | MTT / CellTiter-Glo Assay |

Diagrams
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Conceptual Workflow for Targeted Nanoparticle Synthesis

Step 1: Linker Functionalization

Step 2: Nanoparticle Formulation

Step 3: Optional Deprotection & Further Conjugation

N-(Amino-PEG3)-N-bis(PEG4-Boc)

Ligand-PEG-bis(Boc)

Conjugation (Amide Coupling)

Targeting Ligand (e.g., RGD Peptide)

Activated Ligand (e.g., NHS-ester)

Activation

Conjugation (Amide Coupling)

Targeted Nanoparticle

Self-Assembly / Emulsion

Nanoparticle Core (e.g., PLGA)

Self-Assembly / Emulsion

Therapeutic Drug

Self-Assembly / Emulsion

Deprotected Targeted NP

Acidic Deprotection (TFA)

Multifunctional Nanoparticle

Secondary Conjugation

Imaging Agent

Secondary Conjugation

Click to download full resolution via product page

Caption: Workflow for creating multifunctional nanoparticles.
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Targeted Nanoparticle Action and Signaling

Extracellular

Cell Membrane

Intracellular

Targeted Nanoparticle
(Drug-Loaded)

Target Receptor
(e.g., Integrin)

1. Binding

Endosome

2. Endocytosis

Lysosome

3. Trafficking

Drug Release

4. pH-triggered
Release

Apoptotic Signaling Pathway

5. Drug Action

Cell Death

Click to download full resolution via product page

Caption: Mechanism of targeted nanoparticle delivery and action.
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Experimental Protocols
Protocol 1: Conjugation of a Targeting Peptide to the Linker

This protocol describes the conjugation of a targeting peptide (e.g., cRGDfK with a reactive

carboxyl group) to the primary amine of N-(Amino-PEG3)-N-bis(PEG4-Boc) using

carbodiimide chemistry.

Materials:

N-(Amino-PEG3)-N-bis(PEG4-Boc)

Targeting peptide (e.g., cRGDfK)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)

Reverse-phase HPLC system for purification

Mass spectrometer for characterization

Procedure:

Peptide Activation:

Dissolve the targeting peptide (1.2 equivalents) in anhydrous DMF.

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the peptide solution.

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to

form the NHS-ester activated peptide.

Conjugation Reaction:
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Dissolve N-(Amino-PEG3)-N-bis(PEG4-Boc) (1 equivalent) in anhydrous DMF.

Add the activated peptide solution to the linker solution.

Add DIPEA (3 equivalents) to act as a base and catalyze the reaction.

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

Purification and Characterization:

Monitor the reaction by LC-MS.

Once complete, quench the reaction with a small amount of water.

Purify the product (Ligand-PEG3-N-bis(PEG4-Boc)) by reverse-phase HPLC.

Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Formulation of Targeted Lipid Nanoparticles

This protocol describes the formulation of drug-loaded lipid nanoparticles (LNPs) incorporating

the peptide-conjugated linker from Protocol 1.

Materials:

Peptide-conjugated linker (from Protocol 1)

Structural lipid (e.g., DSPC)

Helper lipid (e.g., Cholesterol)

Cationic lipid (e.g., DLin-MC3-DMA) for nucleic acid delivery, or neutral for small molecules

Therapeutic drug (e.g., Doxorubicin or siRNA)

Ethanol

Citrate buffer (pH 4.0)
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Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (10 kDa MWCO)

Procedure:

Lipid Phase Preparation:

Dissolve the structural lipid, helper lipid, cationic/neutral lipid, and the peptide-conjugated

linker in ethanol. A typical molar ratio might be 50:38.5:10:1.5.

If encapsulating a hydrophobic drug, dissolve it in this lipid-ethanol mixture.

Aqueous Phase Preparation:

Dissolve the hydrophilic drug or nucleic acid in the citrate buffer (pH 4.0).

Nanoparticle Assembly:

Set up the microfluidic mixing device.

Pump the lipid-ethanol phase through one inlet and the aqueous phase through another

inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into

nanoparticles, encapsulating the drug.

Purification and Buffer Exchange:

Collect the nanoparticle suspension from the outlet.

Dialyze the suspension against PBS (pH 7.4) for 24 hours using a dialysis cassette to

remove the ethanol and unencapsulated drug, and to neutralize the pH.

Sterilization:

Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.
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Store the sterile suspension at 4°C.

Protocol 3: Characterization of Targeted Nanoparticles

This protocol outlines the key characterization steps for the formulated nanoparticles.

Materials:

Formulated nanoparticle suspension

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Transmission Electron Microscope (TEM)

HPLC system with a UV-Vis or fluorescence detector

Triton X-100 Lysis Buffer

Procedure:

Size and Polydispersity Measurement:

Dilute the nanoparticle suspension in PBS (pH 7.4).

Measure the hydrodynamic diameter and Polydispersity Index (PDI) using DLS. An

acceptable PDI is typically < 0.2.

Zeta Potential Measurement:

Dilute the nanoparticle suspension in deionized water.

Measure the surface charge (zeta potential) of the nanoparticles. This helps confirm

surface modification and predict stability.

Morphology Analysis:

Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

Negatively stain with uranyl acetate or phosphotungstic acid.
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Visualize the nanoparticles using TEM to confirm their size and spherical morphology.

Drug Loading and Encapsulation Efficiency:

Lyse a known amount of the nanoparticle suspension using a detergent like Triton X-100

to release the encapsulated drug.

Quantify the total amount of drug using HPLC.

Separately, measure the amount of free (unencapsulated) drug in the supernatant after

ultracentrifugation of the nanoparticle suspension.

Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the

following formulas:

DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

EE (%) = (Mass of drug in nanoparticles / Total initial mass of drug) x 100

To cite this document: BenchChem. [Application Notes: N-(Amino-PEG3)-N-bis(PEG4-Boc)
in Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8104224#applications-of-n-amino-peg3-n-bis-peg4-
boc-in-targeted-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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